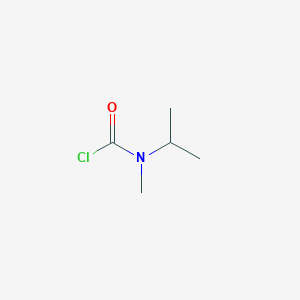

Methyl(1-methylethyl)carbamic chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-propan-2-ylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(2)7(3)5(6)8/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLZTGZTAWBKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Replacement of Hazardous Reagents:the Primary Green Modification in Carbamoyl Chloride Synthesis is the Replacement of Highly Toxic and Gaseous Phosgene.

Triphosgene (B27547): A solid, crystalline compound, triphosgene (bis(trichloromethyl) carbonate) serves as a safer substitute for phosgene (B1210022). google.com It is easier to handle and transport, and it can generate phosgene in situ under controlled conditions, minimizing risk. google.com A patented process for preparing ethyl methyl carbamoyl (B1232498) chloride using triphosgene in the presence of an inorganic base like sodium bicarbonate in dichloromethane (B109758) has demonstrated high yields (greater than 98%). google.com This approach avoids the direct handling of phosgene gas and can be adapted for the synthesis of Methyl(1-methylethyl)carbamic chloride. google.com

Atom Economy and Waste Reduction:the Classical Phosgenation Reaction Consumes Two Equivalents of the Starting Amine for Every One Equivalent of Product, with the Second Equivalent Being Used to Neutralize the Hcl Byproduct, Forming an Ammonium Salt.wikipedia.org2 R₂nh + Cocl₂ → R₂ncocl + R₂nh₂ Clwikipedia.org

This results in poor atom economy. A greener approach involves using an inexpensive, non-nucleophilic auxiliary base, such as triethylamine (B128534) or an inorganic base (e.g., sodium bicarbonate), to act as an HCl scavenger. google.com This allows for the complete conversion of the valuable amine to the desired carbamoyl (B1232498) chloride, significantly reducing waste and improving molar efficiency.

Use of Sustainable Solvents:many Industrial Processes for Amide and Carbamoyl Chloride Synthesis Rely on Volatile and Often Toxic Chlorinated or Aromatic Solvents Like Dichloromethane Dcm and Toluene.google.comchemicalbook.coma Key Goal of Green Chemistry is to Replace These with Safer, Bio Based Alternatives.

Cyrene™: Cyrene™ is a bio-based dipolar aprotic solvent derived from cellulose (B213188). It has been demonstrated as an effective alternative to solvents like DMF and DCM for the synthesis of amides from acid chlorides. rsc.org Its use in the synthesis of Methyl(1-methylethyl)carbamic chloride could offer a sustainable alternative, coupled with benefits like a simpler aqueous work-up procedure. rsc.org

The following table compares the traditional synthesis route with a greener, more sustainable alternative.

Table 2: Comparison of Traditional vs. Green Synthesis Methods

| Parameter | Traditional Method | Greener Alternative |

|---|---|---|

| Carbonylating Agent | Phosgene (B1210022) (gas) wikipedia.org | Triphosgene (B27547) (solid) google.com |

| Safety | Highly toxic, requires specialized handling | Safer to handle and transport google.com |

| Base | Second equivalent of reactant amine wikipedia.org | Inorganic base (e.g., Sodium Bicarbonate) google.com |

| Atom Economy | Low (50% of amine becomes waste) wikipedia.org | High (nearly all amine is converted to product) google.com |

| Solvent | Toluene (B28343), Dichloromethane (B109758) google.comchemicalbook.com | Cyrene™ (proposed bio-based alternative) rsc.org |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Process Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl(1-methylethyl)carbamic chloride. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the methyl and isopropyl protons. The N-methyl group would likely appear as a singlet, while the isopropyl group would exhibit a more complex splitting pattern, typically a doublet for the two methyl groups and a septet for the methine proton, due to spin-spin coupling. The chemical shifts (δ) of these signals are indicative of their electronic environment.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound, including the carbonyl carbon of the carbamoyl (B1232498) chloride group, the N-methyl carbon, and the carbons of the isopropyl group, would produce a distinct signal. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

Dynamic processes, such as restricted rotation around the C-N amide bond, can also be investigated using variable temperature NMR studies. At lower temperatures, separate signals for rotamers might be observed, which coalesce into a single averaged signal as the temperature increases and the rotational barrier is overcome.

While specific spectral data for this compound is not publicly available, data for structurally similar compounds, such as N,N-dimethylcarbamoyl chloride, provide a basis for expected spectral features. For instance, in related carbamoyl chlorides, the chemical shifts are influenced by the electronic effects of the attached alkyl groups. nih.gov

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Isopropyl-CH₃ | ~1.2 | Doublet | 6H | ~7 |

| N-CH₃ | ~2.9 | Singlet | 3H | N/A |

| Isopropyl-CH | ~4.1 | Septet | 1H | ~7 |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Isopropyl-CH₃ | ~22 |

| N-CH₃ | ~35 |

| Isopropyl-CH | ~50 |

| Carbonyl (C=O) | ~170 |

Mass Spectrometry (MS) Techniques in Reaction Analysis and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is extensively used for the identification and quantification of compounds in complex mixtures and for the elucidation of their structures through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the components of a reaction mixture are separated in the GC column based on their boiling points and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for each component provides a unique fragmentation pattern, often referred to as a chemical fingerprint, which allows for its identification by comparison with spectral libraries. researchgate.net For this compound, the molecular ion peak would correspond to its molecular weight. Common fragmentation pathways for carbamoyl chlorides may include the loss of a chlorine radical or the cleavage of the C-N bond. Analysis of reaction mixtures by GC-MS can be used to monitor the progress of a reaction, identify byproducts, and assess the purity of the final product. nih.govnih.gov

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a significant advantage over low-resolution MS, as it allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For this compound, HR-MS would provide an exact mass that can confirm its elemental composition (C₅H₁₀ClNO).

Furthermore, HR-MS is invaluable for fragment analysis. By determining the accurate masses of the fragment ions, it is possible to deduce their elemental compositions and thus gain detailed insights into the fragmentation pathways of the parent molecule. This information is crucial for the structural elucidation of unknown compounds and for confirming the identity of known ones. rsc.org

Interactive Data Table: Predicted HR-MS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₅H₁₀ClNO⁺ | 135.0451 |

| [M-Cl]⁺ | C₅H₁₀NO⁺ | 100.0762 |

| [M-C₃H₇]⁺ | C₂H₃ClNO⁺ | 92.9903 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and when the molecule is irradiated with IR light, it will absorb energy at frequencies corresponding to these vibrations.

For this compound, the most prominent absorption band in its IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) in the carbamoyl chloride functionality. This peak is typically observed in the region of 1780-1740 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. Other characteristic absorptions would include C-H stretching vibrations from the methyl and isopropyl groups (around 2980-2850 cm⁻¹), C-N stretching vibrations, and C-Cl stretching vibrations. The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. nist.govnist.govdocbrown.info

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1780 - 1740 | Strong |

| C-H (sp³) | Stretch | 2980 - 2850 | Medium-Strong |

| C-N | Stretch | 1250 - 1020 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium-Strong |

Chromatographic Separation Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. nih.gov Techniques such as thin-layer chromatography (TLC), column chromatography, and gas chromatography (GC) are routinely employed in synthetic chemistry.

Thin-layer chromatography is a quick and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for a larger-scale separation. Column chromatography, which utilizes a stationary phase packed into a column, is used for the preparative isolation and purification of the desired product from a reaction mixture. rsc.org The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is critical for achieving effective separation.

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. nist.govnist.gov By analyzing a sample on a GC system equipped with a suitable detector (such as a flame ionization detector or a mass spectrometer), it is possible to determine the number of components in the sample and their relative amounts, thus providing a quantitative measure of purity.

Computational and Theoretical Studies on Methyl 1 Methylethyl Carbamic Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For N,N-dialkylcarbamoyl chlorides, these calculations reveal key features of the carbamoyl (B1232498) chloride group (-N-C(=O)Cl). The nitrogen atom's lone pair of electrons participates in resonance with the carbonyl group, which influences the molecule's geometry and electronic properties. This resonance contributes to a partial double bond character in the C-N bond and affects the charge distribution across the molecule.

Reactivity descriptors derived from these calculations, such as frontier molecular orbital (HOMO-LUMO) energies and the molecular electrostatic potential (MEP), provide insights into the molecule's reactivity. The LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, a common reaction pathway for carbamoyl chlorides. nih.gov The MEP surface visually represents the charge distribution, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen and oxygen atoms.

Table 1: Hypothetical Calculated Electronic Properties of N,N-Dialkylcarbamoyl Chlorides (Note: This table is illustrative and based on general principles of related compounds, as specific data for Methyl(1-methylethyl)carbamic chloride is not available.)

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on C(O) | +0.6 e | Partial positive charge on the carbonyl carbon, indicating its electrophilicity. |

| Mulliken Charge on Cl | -0.4 e | Partial negative charge on the chlorine atom. |

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including reaction pathways and the influence of the surrounding solvent. For carbamoyl chlorides, MD simulations can model the solvolysis process, which typically proceeds through an SN1-like mechanism involving the formation of a carbamoyl cation intermediate. nih.govnih.gov

Simulations can track the trajectory of the reacting molecules and the surrounding solvent molecules, providing a detailed picture of the transition state and the role of the solvent in stabilizing charged intermediates. The choice of solvent significantly impacts the reaction rate, with more polar, protic solvents generally accelerating the solvolysis by stabilizing the carbamoyl cation and the departing chloride ion. mdpi.com

Thermochemical Analysis of Carbamoylation and Decomposition Processes

Thermochemical analysis provides crucial data on the energetics of chemical reactions, including carbamoylation and decomposition. Carbamoylation is the primary reaction of carbamoyl chlorides, where they react with nucleophiles like amines or alcohols to form ureas or carbamates, respectively. The enthalpy and Gibbs free energy of these reactions can be calculated to determine their feasibility and spontaneity.

Decomposition of certain carbamoyl chlorides can also occur, particularly those with bulky substituents on the nitrogen atom. For instance, N-t-butyl-N-alkylcarbamoyl chlorides have been observed to decompose upon heating. nih.gov Thermochemical calculations can help predict the decomposition pathways and the associated energy barriers.

Table 2: Representative Thermochemical Data for Carbamoylation Reactions of N,N-Dialkylcarbamoyl Chlorides (Note: This table presents typical values for analogous reactions as specific data for the target compound is unavailable.)

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Reaction Type |

| R₂NCOCl + R'NH₂ → R₂NCONHR' + HCl | -50 to -80 | -60 to -100 | Urea (B33335) formation |

| R₂NCOCl + R'OH → R₂NCOOR' + HCl | -40 to -70 | -50 to -90 | Carbamate (B1207046) formation |

Conformational Analysis and Energetic Landscapes

The presence of single bonds in this compound allows for rotation and the existence of different conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. For N,N-dialkylcarbamoyl chlorides, rotation around the C-N bond is of particular interest due to the partial double bond character.

Computational methods can be used to map the potential energy surface as a function of key dihedral angles. This reveals the low-energy conformations and the transition states connecting them. The rotational barrier around the C-N bond in carbamates, which are structurally similar to carbamoyl chlorides, has been studied using both experimental (NMR) and theoretical (DFT) methods. colostate.edumdpi.com These studies indicate that the barrier to rotation is significant, leading to distinct conformers at room temperature.

Solvation Models and Their Impact on Reaction Thermodynamics and Kinetics

The choice of solvation model is critical for accurately predicting the thermodynamics and kinetics of reactions in solution. Both implicit and explicit solvent models are used in computational studies of carbamoyl chloride reactions.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally less expensive and can provide good qualitative trends. Explicit solvent models, where individual solvent molecules are included in the simulation, offer a more detailed and accurate description of solute-solvent interactions, including specific hydrogen bonding. However, they are computationally more demanding.

For the solvolysis of carbamoyl chlorides, where the formation of charged intermediates is key, the ability of the solvent to stabilize these species is paramount. Therefore, the choice of solvation model can significantly influence the calculated activation energies and reaction rates. nih.govmdpi.com

Environmental Transformation and Degradation Pathways of Carbamic Chlorides

Hydrolytic Degradation Mechanisms and Products in Aqueous Environments

Hydrolysis is a primary degradation pathway for carbamoyl (B1232498) chlorides in aqueous environments. wikipedia.org These compounds are generally sensitive to moisture, although less so than typical acid chlorides. wikipedia.org The reaction involves the nucleophilic attack of water on the carbonyl carbon of the carbamoyl chloride.

The initial product of hydrolysis is the corresponding carbamic acid. wikipedia.org For Methyl(1-methylethyl)carbamic chloride, this would be Methyl(1-methylethyl)carbamic acid. Carbamic acids are often unstable and can undergo further degradation. nih.gov In many cases, they decompose to yield an amine and carbon dioxide. nih.gov

Table 1: Hydrolytic Degradation of Carbamoyl Chlorides

| Compound Class | Initial Hydrolysis Product | Subsequent Degradation Products | Influencing Factors |

|---|---|---|---|

| Carbamoyl Chlorides (general) | Carbamic Acid | Amine, Carbon Dioxide | pH, Temperature, Presence of Catalysts |

| This compound (predicted) | Methyl(1-methylethyl)carbamic acid | Methyl(1-methylethyl)amine, Carbon Dioxide | Not specifically documented in the reviewed literature |

Photolytic Degradation Processes and Photoproduct Identification

Photolytic degradation, or photolysis, can contribute to the transformation of certain carbamate (B1207046) compounds in the environment, particularly when exposed to sunlight. nih.gov This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule.

For some carbamate pesticides, photolysis has been identified as a dissipation pathway, although its significance can vary depending on environmental conditions and the presence of photosensitizers. nih.gov Research on the photolytic degradation of the related carbamate pesticide methomyl (B1676398) has shown that it can be a minor dissipation route; however, under catalytic conditions, its degradation via photolysis is enhanced. nih.gov

Specific studies on the photolytic degradation of this compound and the identification of its specific photoproducts were not found in the reviewed literature. However, based on the behavior of other carbamates, potential photolytic pathways could involve the cleavage of the carbonyl-chloride bond or other bonds within the molecule, leading to a variety of transformation products.

Table 2: Photolytic Degradation of Related Carbamates

| Compound | Photolysis Conditions | Observed Degradation | Identified Photoproducts |

|---|---|---|---|

| Methomyl | Catalytic conditions | Enhanced degradation | Methomyl oxime, Acetonitrile, CO₂ nih.gov |

| This compound | Not specifically documented | Not specifically documented | Not specifically documented |

Microbial Degradation Pathways in Environmental Matrices

Microbial degradation is a significant pathway for the breakdown of many carbamate pesticides in soil and water. frontiersin.orgnih.gov Various microorganisms, including bacteria and fungi, have been shown to utilize carbamates as a source of carbon and/or nitrogen, leading to their detoxification and mineralization. frontiersin.orgnih.gov

The initial step in the microbial degradation of many carbamates is often hydrolysis, catalyzed by microbial enzymes such as hydrolases. frontiersin.org This enzymatic hydrolysis typically cleaves the ester or amide bond, leading to the formation of less toxic intermediates. frontiersin.orgresearchgate.net For example, the microbial degradation of some carbamate pesticides proceeds through the hydrolysis of the carbamate linkage to form a corresponding alcohol or oxime, and a carbamic acid which can further break down. nih.gov

While specific microbial degradation pathways for this compound have not been detailed in the reviewed literature, it is plausible that microorganisms capable of degrading other carbamates could also transform this compound, likely initiating the process through enzymatic hydrolysis.

Table 3: Microbial Degradation of Carbamate Pesticides

| Carbamate Pesticide | Degrading Microorganisms | Primary Degradation Pathway | Key Intermediates/Products |

|---|---|---|---|

| Carbofuran | Bacteria (e.g., Sphingomonas, Novosphingobium) | Hydrolysis | Carbofuran phenol, 3-hydroxycarbofuran (B132532) nih.gov |

| Methomyl | Bacteria (e.g., Aminobacter, Afipia) | Hydrolysis | Methomyl oxime, Methylamine, CO₂ nih.gov |

| Carbendazim | Bacteria (e.g., Microbacterium) | Hydrolysis | 2-aminobenzimidazole, Methyl formate (B1220265) nih.gov |

| This compound | Not specifically documented | Predicted to be hydrolysis | Not specifically documented |

Abiotic Transformation Routes Beyond Hydrolysis and Photolysis

In addition to hydrolysis and photolysis, other abiotic transformation processes can contribute to the degradation of chemical compounds in the environment. frtr.gov These can include reactions with naturally occurring minerals and other chemical species.

For some classes of organic compounds, abiotic reduction by iron-containing minerals is a recognized transformation pathway. frtr.govprovectusenvironmental.com This process, sometimes referred to as in situ biogeochemical transformation (ISBGT), involves the abiotic transformation of contaminants by these minerals, which can be naturally present in soil and sediments or formed through microbial activity. frtr.gov

Future Research Directions in Methyl 1 Methylethyl Carbamic Chloride Chemistry

Development of Novel and Sustainable Synthetic Pathways with Reduced Environmental Footprint

The traditional synthesis of carbamoyl (B1232498) chlorides, including Methyl(1-methylethyl)carbamic chloride, often involves the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orglookchem.comchemicalbook.com While effective, this method relies on highly toxic and hazardous reagents, presenting significant environmental and safety challenges. Future research must prioritize the development of greener synthetic alternatives.

Key research objectives should include:

Phosgene-Free Routes: Investigating alternative carbonyl sources is paramount. Research into the use of carbon dioxide (CO2) as a C1 feedstock, potentially activated by transition metal catalysts or organocatalysts, offers a promising, non-toxic alternative. Another avenue involves the oxidative carbonylation of the corresponding amine using carbon monoxide in the presence of an oxidizing agent and a catalyst. acs.org

Catalytic Approaches: The development of catalytic rather than stoichiometric processes can significantly reduce waste. Exploring reactions that generate this compound in situ from safer, more stable precursors could minimize the handling of this moisture-sensitive compound. wikipedia.org

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and improved scalability for reactions involving hazardous materials. Developing a flow-based synthesis for this compound could mitigate the risks associated with traditional batch processing and potentially increase reaction efficiency and purity.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic pathways could offer highly selective and environmentally friendly production methods under mild conditions, although this remains a long-term and challenging goal for this class of compounds.

| Parameter | Traditional Pathway (Phosgene-based) | Potential Sustainable Pathway |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) or Triphosgene | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Dimethyl Carbonate |

| Reagent Toxicity | High (Extremely toxic phosgene) | Low to Moderate |

| Reaction Conditions | Often harsh, requires stringent safety protocols | Potentially milder, ambient temperature/pressure |

| Byproducts | Stoichiometric amounts of hydrochloride salts, potential for hazardous waste | Benign byproducts (e.g., water) or recyclable catalysts |

| Process Type | Typically Batch | Amenable to Continuous Flow Chemistry |

Expansion of Catalytic Applications in Complex Molecule Synthesis and Materials Science

Carbamoyl chlorides are versatile intermediates used to synthesize a range of important functional groups, most notably carbamates and ureas. wikipedia.orgnih.gov Recent advances have highlighted their potential in transition metal-catalyzed reactions. rsc.org Future research on this compound should focus on expanding its utility in these modern synthetic methodologies.

In Complex Molecule Synthesis: The development of novel transition metal-catalyzed cross-coupling reactions using this compound as a carbamoylating agent is a rich area for exploration. Research could focus on:

C-H Functionalization: Using the carbamoyl group from this compound to directly functionalize C-H bonds would be a highly atom-economical method for creating complex amides. rsc.org

Radical Reactions: Investigating its participation in radical-initiated transformations could unlock new reaction pathways for the synthesis of amide-containing molecules. rsc.org

Asymmetric Catalysis: Developing enantioselective methods using chiral catalysts to introduce the methyl(1-methylethyl)carbamoyl group into prochiral molecules would be highly valuable for the pharmaceutical and agrochemical industries.

In Materials Science: The reactivity of the carbamoyl chloride functional group makes it a candidate for the synthesis and modification of advanced materials. Future work could explore:

Polymer Synthesis: Its use as a monomer or co-monomer in polymerization reactions to create novel polycarbamates or polyureas with specific thermal or mechanical properties.

Surface Modification: Grafting the methyl(1-methylethyl)carbamoyl group onto the surface of materials (e.g., silica (B1680970), cellulose) to alter their properties, such as hydrophobicity, biocompatibility, or affinity for other molecules.

| Reaction Type | Catalyst System (Hypothetical) | Potential Product | Field of Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium or Nickel catalyst | Aryl/Vinyl Amides | Pharmaceuticals, Fine Chemicals |

| C-H Carbamoylation | Rhodium, Ruthenium, or Palladium catalyst | Functionalized Heterocycles | Drug Discovery |

| Carbonylative Coupling | Palladium catalyst with CO | α-Keto Amides | Organic Synthesis |

| Asymmetric Carbamoylation | Chiral Ligand + Transition Metal | Enantioenriched Amides | Asymmetric Synthesis |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While classical kinetic studies have provided insights into carbamoyl chloride solvolysis, modern techniques can offer a much more detailed picture. nih.govnih.gov

Future research should leverage a synergistic approach combining advanced instrumentation and computational chemistry:

Advanced Spectroscopy: The use of in-situ spectroscopic methods, such as ReactIR (Infrared) and process NMR (Nuclear Magnetic Resonance), can allow for real-time monitoring of reaction intermediates and transition states. This data is invaluable for elucidating complex reaction pathways. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction profiles, calculate activation energies, and visualize transition state geometries. These theoretical studies can predict reactivity, explain experimental observations, and guide the design of more efficient catalysts and reaction conditions.

Isotope Effect Studies: Kinetic Solvent Isotope Effect (KSIE) studies can be powerful in determining the nature of the rate-determining step in solvolysis and other reactions involving this compound. nih.gov

| Technique | Information Gained | Impact on Research |

|---|---|---|

| In-situ FT-IR/NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Precise kinetic analysis and identification of transient species. |

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, electronic properties. | Rational catalyst design and prediction of reaction outcomes. |

| Kinetic Solvent Isotope Effects (KSIE) | Insight into the role of the solvent in the transition state. | Elucidation of reaction mechanisms (e.g., SN1 vs. SN2). nih.gov |

| Time-Resolved Spectroscopy | Characterization of short-lived excited states and radicals. | Understanding photochemical or radical-based reaction mechanisms. |

Exploration of its Role in Emerging Green Chemical Technologies and Circular Economy Concepts

The principles of green chemistry and the circular economy are shifting the paradigm of the chemical industry from a linear "take-make-dispose" model to a circular one that emphasizes sustainability, waste reduction, and resource efficiency. researchgate.netmdpi.commedium.com Future research on this compound should be contextualized within these modern frameworks.

Key research avenues include:

Design for Degradability: Investigating the synthesis of materials, such as polymers or specialty chemicals, from this compound that are designed to be biodegradable or chemically recyclable. This involves building in functional groups that are susceptible to specific cleavage under controlled conditions, allowing the monomer to be recovered and reused.

Renewable Feedstocks: While the compound itself is synthetic, research can focus on coupling it with substrates derived from renewable biomass. For example, reacting it with bio-based alcohols or amines to produce partially renewable carbamates and ureas.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs for new synthetic routes and applications involving this compound. mdpi.com This analysis quantifies the environmental impact from cradle to grave, ensuring that novel processes are genuinely "greener" than existing ones. The integration of green chemistry principles is fundamental to creating a sustainable circular economy. mdpi.com

| Circular Economy Principle | Application of this compound | Research Goal |

|---|---|---|

| Waste as a Resource | Use in processes that valorize waste streams (e.g., CO₂ capture and utilization). | Develop CO₂-based synthesis routes. |

| Design for End-of-Life | Create polymers with cleavable carbamate (B1207046) linkages. | Synthesize chemically recyclable or biodegradable materials. |

| Use of Renewable Feedstocks | React with bio-alcohols, bio-amines, or cellulose (B213188) derivatives. mdpi.com | Increase the renewable content of final products. |

| Process Intensification | Develop highly efficient catalytic cycles and flow processes. | Minimize energy consumption and waste generation per unit of product. |

Q & A

How can researchers optimize the synthesis of methyl(1-methylethyl)carbamic chloride to minimize side reactions?

Level: Basic

Methodological Answer:

Synthetic optimization should focus on controlling reaction parameters such as stoichiometry, solvent polarity, and temperature. For carbamate derivatives, nucleophilic substitution between isopropylamine and methyl chloroformate under anhydrous conditions is a common route. Use inert solvents (e.g., dichloromethane) and maintain low temperatures (0–5°C) to suppress hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediates. Purification via fractional distillation or recrystallization can isolate the product. Always validate purity using NMR (¹H/¹³C) and GC-MS to confirm the absence of byproducts like urea derivatives or unreacted starting materials .

What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in spectral data often arise from impurities, solvent effects, or instrument calibration. To resolve discrepancies:

- Cross-validate techniques: Compare NMR (DEPT, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- Control experimental conditions: Use deuterated solvents (e.g., CDCl₃) and standardized NMR acquisition parameters.

- Leverage computational chemistry: Simulate NMR spectra using DFT (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

- Replicate literature methods: Reproduce synthesis and characterization steps from conflicting studies to isolate variables (e.g., reaction time, catalyst) .

How should researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

Level: Basic

Methodological Answer:

Design a kinetic study with controlled pH buffers (e.g., pH 2–12) and monitor degradation via:

- UV-Vis spectroscopy: Track absorbance changes at λmax for the carbamate group (e.g., ~210–230 nm).

- HPLC quantification: Use a C18 column and isocratic elution (acetonitrile/water) to quantify residual compound over time.

- Activation energy calculation: Apply the Arrhenius equation to data collected at multiple temperatures (25–60°C) to predict shelf-life under storage conditions. Include control experiments with inert atmospheres (N₂) to isolate pH effects from oxidative degradation .

What strategies can mitigate challenges in computational modeling of this compound’s reactivity?

Level: Advanced

Methodological Answer:

Computational challenges include conformational flexibility and solvent interactions. Address these by:

- Conformational sampling: Use molecular dynamics (MD) simulations to explore low-energy conformers.

- Solvent modeling: Apply implicit solvent models (e.g., PCM) or explicit solvent boxes in DFT calculations (e.g., ωB97X-D/def2-TZVP).

- Reactivity prediction: Combine Fukui indices for electrophilicity/nucleophilicity with transition-state modeling (NEB or QM/MM) to identify reaction pathways. Validate with experimental kinetic data .

How can researchers ensure reproducibility when scaling up this compound synthesis for collaborative studies?

Level: Basic

Methodological Answer:

Reproducibility requires strict documentation of:

- Reagent quality: Specify purity grades (e.g., ≥99%) and suppliers to avoid batch variability.

- Process parameters: Detail stirring rates, heating/cooling rates, and degassing steps.

- Analytical thresholds: Define acceptable purity criteria (e.g., ≥95% by HPLC) and share raw spectral data (NMR, MS) in supplementary files. Use standardized formats for data reporting as per ACS guidelines .

What advanced methodologies are suitable for studying the environmental fate of this compound degradation products?

Level: Advanced

Methodological Answer:

Employ a combination of:

- High-resolution mass spectrometry (HRMS): Identify transformation products (e.g., isocyanate intermediates) in soil or water matrices.

- Isotopic labeling: Use ¹⁴C-labeled compounds to track biodegradation pathways.

- Toxicity assays: Pair analytical data with in vitro assays (e.g., Microtox®) to assess ecotoxicological impacts. Computational tools like EPI Suite can predict persistence and bioaccumulation potential .

How should conflicting mechanistic proposals for this compound’s reaction with nucleophiles be resolved?

Level: Advanced

Methodological Answer:

Resolve contradictions via:

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated vs. protiated nucleophiles to distinguish SN2 vs. associative mechanisms.

- Stereochemical analysis: Synthesize chiral analogs and monitor retention/inversion of configuration via polarimetry or chiral HPLC.

- Computational validation: Model transition states at the MP2/cc-pVTZ level to compare activation energies for competing pathways .

What ethical considerations are critical when designing toxicity studies for this compound?

Level: Basic

Methodological Answer:

Ethical rigor requires:

- Alternative testing: Prioritize in silico (QSAR) or in vitro models (e.g., zebrafish embryos) over mammalian studies where possible.

- Regulatory compliance: Follow OECD guidelines for acute toxicity testing (e.g., OECD 423).

- Data transparency: Disclose all adverse effects, even if statistically insignificant, in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.